Pyridoxine hydrochloride
Overview
Description
Pyridoxine hydrochloride is a water-soluble form of vitamin B6, which is essential for various biochemical functions in the human body. It is commonly found in foods such as meat, fish, potatoes, and non-citrus fruits. This compound is often used as a dietary supplement to prevent or treat vitamin B6 deficiency, which can lead to conditions like anemia, dermatitis, and neurological disorders .
Mechanism of Action
Target of Action
Pyridoxine hydrochloride, also known as Vitamin B6, is an essential nutrient required for normal functioning of many biological systems within the body . Its primary targets are the enzymes involved in the metabolism of proteins, carbohydrates, and fats . It also plays a crucial role in the synthesis of neurotransmitters such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA) .
Mode of Action
Pyridoxine is converted to its biologically active form, pyridoxal 5’-phosphate (PLP), in the body . PLP serves as a coenzyme in a wide range of biochemical reactions . It aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA within the central nervous system . It also plays a role in the synthesis of heme, a component of hemoglobin .
Biochemical Pathways
This compound is involved in numerous biochemical pathways. It plays a key role in the metabolism of amino acids and glycogen . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids . Furthermore, it contributes to the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and GABA .
Pharmacokinetics
Pyridoxine is readily absorbed from the gastrointestinal tract . It is then metabolized in the liver to its active forms, pyridoxal phosphate and pyridoxamine phosphate . These active forms are stored in the liver and muscle tissue . The half-life elimination of pyridoxine is approximately 15 to 20 days . It is excreted in the urine as metabolites .
Result of Action
The action of this compound results in the normal functioning of many biological systems within the body . It aids in the metabolism of proteins, carbohydrates, and fats . It also contributes to the synthesis of neurotransmitters, which are crucial for normal brain function . Additionally, it plays a role in the synthesis of heme, a component of hemoglobin, which is essential for oxygen transport in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to heat and moisture . Therefore, it should be stored in a cool and dry place to maintain its efficacy . Moreover, certain medications, such as isoniazid, can competitively inhibit the action of pyridoxine, leading to a deficiency .
Biochemical Analysis
Biochemical Properties
Pyridoxine hydrochloride is involved in numerous biochemical reactions. It is converted to pyridoxal 5-phosphate in the body, which acts as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It interacts with over 100 enzymes involved in protein metabolism . The interactions are typically non-covalent and reversible, allowing for dynamic regulation of metabolic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It helps produce digestive enzymes necessary for the breakdown and absorption of nutrients from food . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate filaggrin production in human epidermal cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to pyridoxal 5’-phosphate, which acts as a coenzyme in various biochemical reactions . It binds to enzymes and influences their activity, leading to changes in the synthesis of amino acids, neurotransmitters, and other biomolecules . It can also influence gene expression by acting as a coenzyme for enzymes involved in DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, exposure to regular laboratory light was found to degrade this compound, with greater degradation observed at higher pH and longer exposure time . It remained stable under yellow or golden fluorescent light conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on Sprague-Dawley rats, this compound significantly reduced postprandial glucose levels compared to the control group . High doses of this compound can cause sensory neuropathy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . It interacts with various enzymes and cofactors in these pathways .
Subcellular Localization
Some studies suggest that it may localize to the Golgi apparatus and the trans-Golgi network
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxine hydrochloride can be synthesized through several methods. One common approach involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds, followed by a series of reactions including hydrogenation and hydrolysis . Another method involves the selective oxidation of pyridoxine in water using a catalytic oxidation system that includes an oxygen source, a catalyst, an inorganic salt, and an amine ligand .
Industrial Production Methods: The industrial production of this compound often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This method has been optimized to increase yield and reduce production costs . Major pharmaceutical companies in the USA, Switzerland, Japan, and Germany are known to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to pyridoxal hydrochloride using manganese dioxide in acidic conditions .
Common Reagents and Conditions:
Oxidation: Manganese dioxide in hydrochloric acid.
Reduction: Hydrogenation using a palladium catalyst.
Substitution: Reactions with halogens or other nucleophiles under basic conditions.
Major Products:
Oxidation: Pyridoxal hydrochloride.
Reduction: Pyridoxine.
Substitution: Various substituted pyridoxine derivatives.
Scientific Research Applications
Pyridoxine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridoxal: The aldehyde form of vitamin B6, primarily involved in enzymatic reactions.
Pyridoxamine: The amine form of vitamin B6, also involved in enzymatic reactions.
Uniqueness: Pyridoxine hydrochloride is unique in its stability and ease of conversion to the active coenzyme form, making it the preferred choice for dietary supplements and fortified foods .
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65-23-6 (Parent) | |
Record name | Pyridoxine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1040792 | |
Record name | Pyridoxine hydrochloride | |
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Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |
Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
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Record name | Pyridoxine hydrochloride | |
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Boiling Point |
Sublimes | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
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Vapor Pressure |
0.00000006 [mmHg] | |
Record name | Pyridoxine hydrochloride | |
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Mechanism of Action |
BRAIN GABA PRODN BEGAN TO RISE 7.5 MIN AFTER IP ADMIN OF 10 MG PYRIDOXINE HYDROCHLORIDE & CONTINUED FOR 40 MIN, THEN DECLINED., NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE., PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/, PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/ | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |
CAS No. |
58-56-0, 12001-77-3 | |
Record name | Pyridoxine hydrochloride | |
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Record name | Pyridoxine hydrochloride [USP:JAN] | |
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Record name | Vitamin B6, hydrochloride | |
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Record name | PYRIDOXINE HYDROCHLORIDE | |
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Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
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Record name | Pyridoxine hydrochloride | |
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Record name | Pyridoxine hydrochloride | |
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Record name | PYRIDOXINE HYDROCHLORIDE | |
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Record name | PYRIDOXINE HYDROCHLORIDE | |
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Record name | Pyridoxine hydrochloride | |
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Melting Point |
207 °C | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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